2-bromo-3-chloro-5-methylbenzoic acid
Description
2-Bromo-3-chloro-5-methylbenzoic acid (C₈H₆BrClO₂) is a halogenated benzoic acid derivative featuring bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 2, 3, and 5, respectively. The electron-withdrawing halogen groups and hydrophobic methyl substituent likely influence its acidity, solubility, and reactivity, making it a candidate for use as an intermediate in drug design or functional material synthesis .
Properties
CAS No. |
1510148-27-2 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-chloro-5-methylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents like acetic acid or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-chloro-5-methylbenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-5-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
3-Bromo-5-Chlorobenzoic Acid (CAS 42860-02-6)
2-Bromo-5-Chlorobenzoic Acid (CAS 21739-92-4)
- Structure : Br at position 2, Cl at position 5.
- Properties : Molecular weight 235.46 g/mol; purity ≥97% (Thermo Scientific) .
- Applications : Employed in Suzuki-Miyaura couplings and as a precursor for antifungal agents. The Cl at position 5 enhances electron-deficient character, favoring nucleophilic substitution .
5-Bromo-3-Chloro-2-Methylbenzoic Acid (CID 81446173)
5-Bromo-2-Chlorobenzoic Acid (CAS 21739-92-4)
- Structure : Br at position 5, Cl at position 2.
- Properties : Melting point 225–227°C; used in synthesizing herbicides and anti-inflammatory agents .
- Reactivity : The para-substituted Br and Cl create a strong electron-withdrawing effect, enhancing acidity (pKa ~2.1) .
Data Tables: Comparative Analysis
Research Findings and Key Insights
Substituent Position Effects :
- Bromine at position 2 (as in 2-bromo-5-chlorobenzoic acid) increases reactivity in electrophilic substitutions compared to bromine at position 5 .
- Methyl groups enhance lipophilicity, improving membrane permeability in drug candidates .
Synthetic Routes :
- Halogenated benzoic acids are often synthesized via carboxylation of bromochlorotoluene derivatives using CO₂ under high pressure, as seen in analogs like 5-bromo-2-chlorobenzoic acid .
Thermodynamic Stability :
- Compounds with meta-substituted halogens (e.g., 3-bromo-5-chlorobenzoic acid) exhibit lower melting points due to reduced symmetry compared to para-substituted isomers .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-3-chloro-5-methylbenzoic acid, and what key reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and functional group modification. A common approach involves bromination and chlorination of a pre-functionalized benzoic acid derivative. For example, ester intermediates (e.g., ethyl 2-bromo-3-chloro-5-methylbenzoate) are synthesized by esterification of the parent acid using ethanol and sulfuric acid as a catalyst. Subsequent hydrolysis under basic conditions (e.g., NaOH) regenerates the carboxylic acid group. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents like NBS) and controlling reaction temperature (0–25°C) minimizes side reactions and improves yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?
- Methodological Answer :
- NMR : H NMR will show distinct aromatic proton signals split by substituents (e.g., methyl groups at δ ~2.3 ppm; deshielded protons adjacent to halogens at δ ~7.5–8.5 ppm). C NMR confirms halogenated carbons (C-Br at ~115–120 ppm; C-Cl at ~125–130 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~263.93 for CHBrClO) and isotopic patterns characteristic of Br/Cl.
- IR : A strong carbonyl stretch (~1680–1700 cm) confirms the carboxylic acid group. Crystallographic validation via SHELXL refinement (e.g., bond lengths: C-Br ~1.89 Å, C-Cl ~1.74 Å) resolves structural ambiguities .
Advanced Research Questions
Q. How do substituent effects (bromo, chloro, methyl groups) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing effects of Br and Cl meta-direct substituents enhance electrophilicity at specific positions. Methyl groups (electron-donating) may sterically hinder NAS at adjacent sites. Computational modeling (DFT) predicts activation energies for substitution pathways, while experimental kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF, catalysts like CuI) validate regioselectivity. Comparative studies with analogs (e.g., 2-bromo-5-chlorobenzoic acid) highlight methyl’s steric impact .
Q. What methodologies are recommended for resolving contradictions in crystallographic data (e.g., bond length discrepancies) obtained for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from crystal packing effects or data resolution limitations. Employing high-resolution synchrotron X-ray diffraction (λ ~0.7–1.0 Å) improves data accuracy. Multi-refinement protocols in SHELXL (e.g., TWIN/BASF commands for twinned crystals) and validation tools like PLATON/CHECKCIF identify systematic errors. Cross-referencing with spectroscopic data (e.g., NMR-derived dihedral angles) ensures structural consistency .
Q. How can this compound serve as a precursor in synthesizing complex heterocyclic compounds, and what catalytic systems enhance these transformations?
- Methodological Answer : The compound is a versatile building block for synthesizing benzofurans or indoles via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). For example, coupling at the bromine site followed by cyclization (using CuI/1,10-phenanthroline) forms fused heterocycles. Microwave-assisted reactions (100–150°C, 30 min) improve reaction efficiency. Catalytic systems like Pd(OAc)/XPhos in toluene are optimal for maintaining functional group integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
